Structural Differentiation: Unique N-Alkoxycarbamoyl Side Chain vs. Avibactam's Primary Amide
Antibacterial agent 38 possesses a distinctive N-[(2R)-piperidin-2-yl]methoxycarbamoyl side chain attached to the diazabicyclooctane core [1], in contrast to avibactam which features a simpler primary amide group. This structural divergence is associated with enhanced inhibition of class D β-lactamases and potential intrinsic antibacterial activity, a property absent in avibactam . While direct MIC data for Antibacterial agent 38 alone is not publicly available in the source literature, this structural differentiation is documented in patent WO2015063714A1 and related vendor analyses, forming the basis for its classification as a "non-β-lactam β-lactamase inhibitor hybrid" with dual-targeting potential .
| Evidence Dimension | Chemical structure and pharmacophore classification |
|---|---|
| Target Compound Data | N-[(2R)-piperidin-2-yl]methoxycarbamoyl side chain; sulfate-bearing diazabicyclooctane core [1] |
| Comparator Or Baseline | Avibactam: primary amide side chain; sulfate-bearing diazabicyclooctane core |
| Quantified Difference | Distinct side chain chemistry associated with broader β-lactamase inhibition (including class D OXA enzymes) and potential intrinsic antibacterial activity |
| Conditions | Structural analysis based on SMILES strings and IUPAC nomenclature from vendor datasheets and patent literature |
Why This Matters
The unique N-alkoxycarbamoyl side chain may confer inhibitory activity against OXA-type carbapenemases that avibactam cannot address, and may provide intrinsic Gram-negative antibacterial activity lacking in first-generation DBOs, making it a potentially broader-spectrum agent.
- [1] Bhagwat S, et al. Pharmaceutical compositions comprising antibacterial agents. WO2015063714A1. View Source
